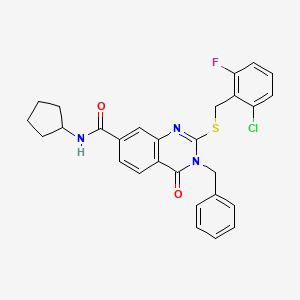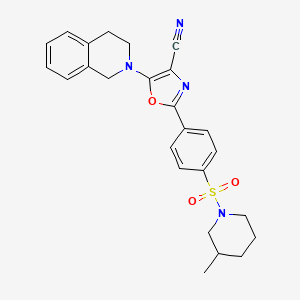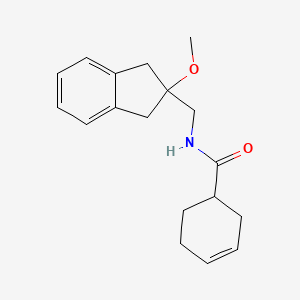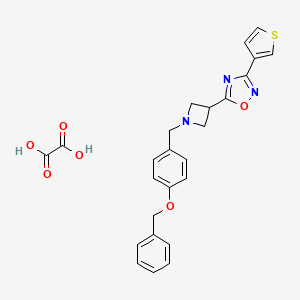
Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound also contains a carbamate group, which is an ester of carbamic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and piperidine rings, and the introduction of the carbamate group. Furan rings can be synthesized through a variety of methods, including the Paal-Knorr Furan Synthesis . Piperidine rings can also be synthesized through various methods, and their derivatives are present in more than twenty classes of pharmaceuticals . The carbamate group could potentially be introduced through amination or rearrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The furan ring, piperidine ring, and carbamate group each have distinct reactivity profiles that would influence the overall reactivity of the compound .Wissenschaftliche Forschungsanwendungen
- Furanic carbamates have shown promise as potential drug candidates due to their diverse biological activities. Researchers explore their use in designing novel antiviral, antibacterial, and antifungal agents. The furan ring scaffold can be modified to enhance drug efficacy and selectivity .
- Furanic carbamates possess insecticidal and fungicidal properties. They are investigated for their role in crop protection, pest management, and disease control. Their unique chemical structure allows for targeted action against specific pests while minimizing environmental impact .
- Furanic carbamates contribute to the development of sustainable polymers. Researchers explore their incorporation into biodegradable plastics, coatings, and adhesives. These materials offer an eco-friendly alternative to petroleum-based counterparts .
- Furanic carbamates serve as versatile organocatalysts. Their presence in asymmetric reactions enables the synthesis of chiral molecules. Researchers investigate their role in promoting enantioselective transformations, such as Michael additions and Diels-Alder reactions .
- Furanic carbamates can be converted into biofuels through catalytic processes. Researchers explore their potential as precursors for furan-based bioethanol and other renewable fuels. These efforts contribute to sustainable energy production .
- Furanic carbamates serve as building blocks in the total synthesis of complex natural products. Their reactivity allows for strategic functionalization, enabling access to intricate molecular architectures. Researchers use them to construct bioactive compounds and study their biological properties .
Pharmaceuticals and Medicinal Chemistry
Agrochemicals and Pesticides
Polymer Chemistry and Materials Science
Organocatalysis and Synthetic Chemistry
Biofuels and Renewable Energy
Natural Product Synthesis and Total Syntheses
These applications highlight the versatility and significance of furanic carbamates in scientific research. As our understanding grows, we may uncover even more exciting uses for this intriguing compound. If you’d like further details or additional applications, feel free to ask! 🌟
Eigenschaften
IUPAC Name |
ethyl N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-2-20-14(18)15-9-11-3-6-16(7-4-11)13(17)12-5-8-19-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUGZNHVISQCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)

![1-(5-fluoropyrimidin-2-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2822140.png)

![2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2822144.png)

![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2822146.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2822147.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)
![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)